

Spectroscopic Profile of 2-Naphthalenemethanol: A Technical Guide

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Compound of Interest

Compound Name: 2-Naphthalenemethanol

Cat. No.: B045165

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An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Naphthalenemethanol**, providing researchers, scientists, and drug development professionals with a comprehensive reference for this compound.

This technical guide offers a detailed examination of the spectroscopic properties of **2-Naphthalenemethanol** (CAS No: 1592-38-7, Molecular Formula: $C_{11}H_{10}O$, Molecular Weight: 158.20 g/mol). The data presented herein has been compiled from various spectral databases and is intended to serve as a foundational resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **2-Naphthalenemethanol**.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of **2-Naphthalenemethanol** was typically recorded in deuterated chloroform ($CDCl_3$) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.85 - 7.75	m	3H	Ar-H
7.52 - 7.42	m	3H	Ar-H
4.88	s	2H	-CH ₂ -
1.85	s	1H	-OH

¹H NMR data sourced from spectral databases. Multiplicity is denoted as s (singlet) and m (multiplet).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum was acquired in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in ppm.

Chemical Shift (ppm)	Assignment
138.5	Ar-C (quaternary)
133.3	Ar-C (quaternary)
133.0	Ar-C (quaternary)
128.5	Ar-CH
128.0	Ar-CH
127.8	Ar-CH
126.4	Ar-CH
126.3	Ar-CH
125.8	Ar-CH
125.4	Ar-CH
65.3	-CH ₂ -

^{13}C NMR data is a representative compilation from spectral databases.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Naphthalenemethanol** exhibits characteristic absorption bands corresponding to its functional groups. The data below was obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory.

Wavenumber (cm^{-1})	Intensity	Functional Group Assignment
3300 - 3100	Broad, Strong	O-H stretch (alcohol)
3100 - 3000	Medium	C-H stretch (aromatic)
1600, 1500, 1465	Medium	C=C stretch (aromatic ring)
1050	Strong	C-O stretch (primary alcohol)
860 - 820	Strong	C-H bend (aromatic, out-of-plane)

IR data is a representative compilation from spectral databases.

Mass Spectrometry (MS)

The mass spectrum was obtained using Electron Ionization (EI) at 70 eV. The table lists the major fragments and their relative intensities.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment Assignment
158	56	[M] ⁺ (Molecular Ion)
157	16	[M-H] ⁺
139	6	[M-H-H ₂ O] ⁺
129	100	[M-CHO] ⁺
128	31	[M-CH ₂ O] ⁺
127	26	[M-CH ₂ OH] ⁺
102	3	[C ₈ H ₆] ⁺
77	7	[C ₆ H ₅] ⁺

Mass spectrometry data sourced from spectral databases.[\[1\]](#)

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **2-Naphthalenemethanol** (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[\[2\]](#)[\[3\]](#) The solution is then transferred to a 5 mm NMR tube.[\[2\]](#)

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each

unique carbon atom. A wider spectral width (e.g., 240 ppm) is used. Due to the low natural abundance of ^{13}C , a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (e.g., 2-10 seconds) are often necessary.

Infrared (IR) Spectroscopy

Sample Preparation and Analysis (ATR): A small amount of the crystalline **2-Naphthalenemethanol** powder is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.^[4] Pressure is applied using a built-in clamp to ensure good contact between the sample and the crystal.^[4]

Data Acquisition: The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then collected, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

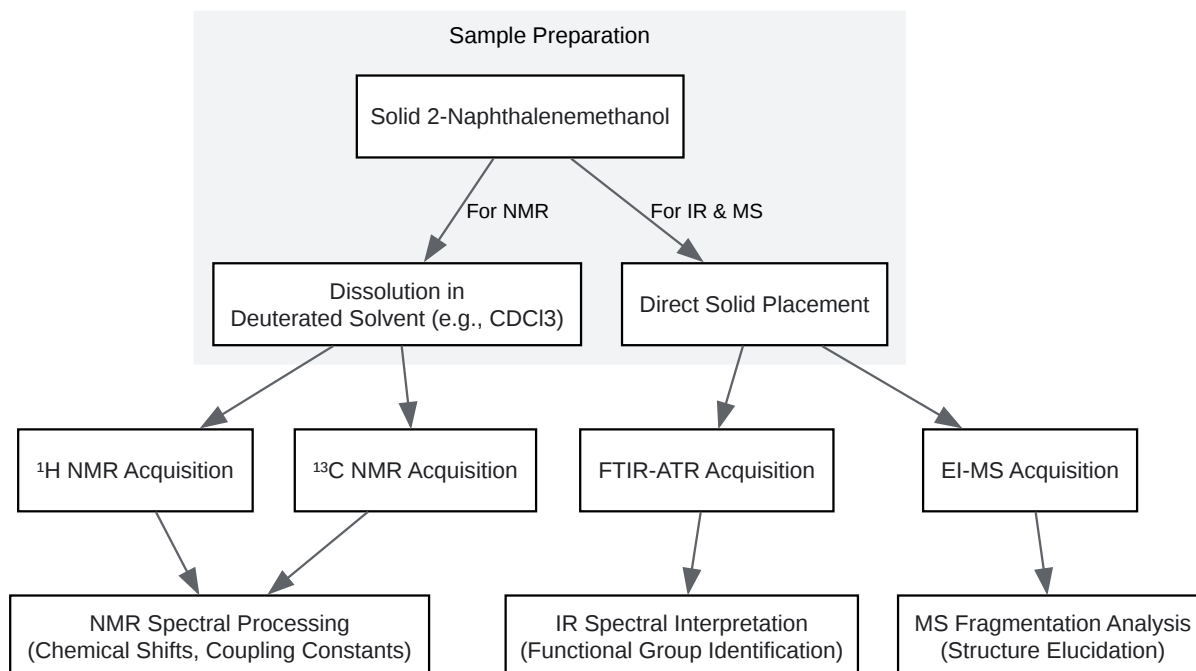
Mass Spectrometry (MS)

Sample Introduction and Ionization: A small amount of the **2-Naphthalenemethanol** sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. Electron Ionization (EI) is performed by bombarding the vaporized sample with a beam of electrons, typically at an energy of 70 eV.^[5]

Mass Analysis and Detection: The resulting positively charged ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z .

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of spectroscopic data for a solid organic compound like **2-Naphthalenemethanol**.



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Figure 1. Spectroscopic data acquisition and analysis workflow.

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References

- 1. 2-Naphthalenemethanol(1592-38-7) ¹H NMR [m.chemicalbook.com]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. agilent.com [agilent.com]
- 5. Electron ionization - Wikipedia [en.wikipedia.org]

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